Cas no 112953-11-4 (UCN 01)

UCN 01 structure
Produktname:UCN 01
CAS-Nr.:112953-11-4
MF:C28H26N4O4
MW:482.530446529388
MDL:MFCD26960886
CID:158535
PubChem ID:24724639
UCN 01 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,11,12,13-hexahydro-3-hydroxy-10-methoxy-9-methyl-11-(methylamino)-,(3R,9S,10R,11R,13R)-
- 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,1...
- 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,11,12,13-hexahydro-3-hydroxy-10-
- ANTIBIOTIC UCN-01
- UCN-01
- 1okz
- UNC 01
- KW-2401
- KRX-0601
- NSC 638850
- 7-hydroxystaurosporine
- (5S,6R,7R,9R,16R)-16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa
- (9S)-2,3,10,11,12,13-Hexahydro-3α-hydroxy-10α-methoxy-9-methyl-11α-methylamino-9β,13β-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one
- 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lM]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-3-hydroxy-10-Methoxy-9-Methyl-11-(MethylaMino)-, (3R,9S,10R,11R,13R)-
- 9,13-EPOXY-1H,9H-DIINDOLO(1,2,3-GH:3',2',1'-LM)PYRROLO(3,4-J)(1,7)BENZODIAZONIN-1-ONE, 2,3,10,11,12,13-HEXAHYDRO-3-HYDROXY-10-METHOXY-9-METHYL-11-(METHYLAMINO)-, (3R,9S,10R,11R,13R)-
- UCN-02
- NSC-638850
- 2,10,11,12,13-Hexahydro-3-hydroxy-10-methoxy-9-methyl- 11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]-benzodiazonin-1-one
- KRX0601
- BDBM17054
- NS00069271
- 112953-11-4
- AKOS030230764
- 7-Hydroxystaurosporine [WHO-DD]
- 9,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo [3,4-j][1,7]-benzodiazonin-1-one, 2,3,10,11,12,13- hexahydro-3-hydroxy-10-methoxy-9-methyl- 11-(methylamino)-, [3R-(3.alpha., 9.beta., 10.alpha.,11.alpha., 13.beta.)]-
- 9,13-Epoxy-1H,9H-diindolo(1,2,3-gh:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-3-hydroxy-10-methoxy-9-methyl-11-(methylamino)-, (3-alpha,9-beta,10-alpha,11-alpha,13-beta)-(+)-
- DTXSID20150238
- (5s,6r,7r,9r,16r)-16-hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5h,14h-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
- SCHEMBL1551632
- hydroxy-methoxy-methyl-(methylamino)[?]one
- UNII-7BU5H4V94A
- DB01933
- NSC638850
- CHEBI:221840
- UCN01
- (5S,6R,7R,9R,16R)-16-hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-14(5H)-one
- 7BU5H4V94A
- (5S,6R,7R,9R,16R)-16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[
- (+)-UCN-01
- GTPL7907
- Q27074035
- CHEMBL1236539
- J-002880
- Ucn 01
- UCN
- (2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
- 8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)triinden-1-one, 2,3,9,10,11,12-hexahydro-3-hydroxy-9-methoxy-8-methyl-10-(methylamino)-
- NCI60_012974
- PBCZSGKMGDDXIJ-HQCWYSJUSA-N
- G91317
- DTXCID5072729
- UCN 01
-
- MDL: MFCD26960886
- Inchi: InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1
- InChI-Schlüssel: PBCZSGKMGDDXIJ-HQCWYSJUSA-N
- Lächelt: C[C@@]12[C@H](OC)[C@H](NC)C[C@@H](O1)N3C4=CC=CC=C4C5=C6C([C@@H](O)NC6=O)=C7C8=CC=CC=C8N2C7=C53
Berechnete Eigenschaften
- Genaue Masse: 482.19500
- Monoisotopenmasse: 482.195
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 2
- Komplexität: 935
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 89.7A^2
- XLogP3: 2.7
Experimentelle Eigenschaften
- Dichte: 1.63
- Siedepunkt: 705.7°Cat760mmHg
- Flammpunkt: 380.6°C
- Brechungsindex: 1.827
- Löslichkeit: DMSO: >5mg/mL
- PSA: 89.68000
- LogP: 4.56460
UCN 01 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | U130615-.1mg |
UCN 01 |
112953-11-4 | 1mg |
$178.00 | 2023-05-17 | ||
TRC | U130615-100?g |
UCN 01 |
112953-11-4 | 100μg |
150.00 | 2021-07-15 | ||
TRC | U130615-500?g |
UCN 01 |
112953-11-4 | 500?g |
695.00 | 2021-07-15 | ||
Biosynth | MEA95311-25 mg |
UCN-01 |
112953-11-4 | 25mg |
$4,561.00 | 2023-01-03 | ||
Biosynth | MEA95311-5 mg |
UCN-01 |
112953-11-4 | 5mg |
$1,520.25 | 2023-01-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022756-1mg |
UCN 01 |
112953-11-4 | ≥95% | 1mg |
¥2768 | 2024-05-26 | |
BioAustralis | BIA-U1096-5mg |
UCN-01 |
112953-11-4 | >95% by HPLC | 5mg |
$1245.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ED288-1mg |
UCN-01 |
112953-11-4 | ≥95% (HPLC) | 1mg |
¥5223.0 | 2022-02-28 | |
1PlusChem | 1P008UIN-1mg |
UCN-01 |
112953-11-4 | ≥95% | 1mg |
$235.00 | 2025-02-24 | |
TRC | U130615-5mg |
UCN 01 |
112953-11-4 | 5mg |
$ 800.00 | 2023-09-05 |
UCN 01 Verwandte Literatur
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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- 2216755-67-6((2R,4S)-Isopropyl 5-(1,1'-biphenyl-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate)
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